molecular formula C20H23N3O6 B4189163 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B4189163
M. Wt: 401.4 g/mol
InChI Key: LVLJPPPIYGLDGT-UHFFFAOYSA-N
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Description

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the tert-butylamino group: This step involves the reaction of tert-butylamine with an appropriate precursor to introduce the tert-butylamino group.

    Introduction of the oxoethoxy group: This step involves the reaction of an ethoxy compound with an oxidizing agent to form the oxoethoxy group.

    Coupling with the benzamide structure: The final step involves coupling the intermediate compounds with a benzamide derivative to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethoxy group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

When compared to similar compounds, 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Similar compounds include:

    2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide: Lacks the nitro group, leading to different reactivity.

    2-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-nitrophenyl)benzamide: Lacks the methoxy group, affecting its chemical properties.

    2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-aminophenyl)benzamide: Contains an amino group instead of a nitro group, leading to different biological activity.

These comparisons highlight the unique aspects of this compound, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c1-20(2,3)22-18(24)12-29-16-8-6-5-7-14(16)19(25)21-15-10-9-13(23(26)27)11-17(15)28-4/h5-11H,12H2,1-4H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLJPPPIYGLDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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